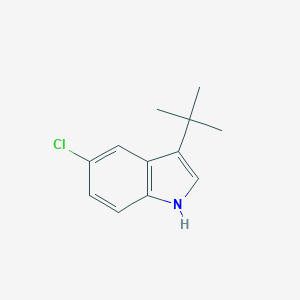![molecular formula C9H12ClF2N3O4 B172824 [1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride CAS No. 12211-03-9](/img/structure/B172824.png)
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride, commonly known as DFO-BAPTA, is a chemical compound that has gained significant attention in scientific research due to its ability to chelate calcium ions within cells.
Aplicaciones Científicas De Investigación
Regioselective Oxidation
One study discusses the regioselective oxidation of pyridinium salts, including structures similar to the specified compound, using potassium ferricyanide for oxidation. This process transforms the salts into corresponding 1H-pyridin-2-ones with high yields and regioselectivity (Terán et al., 2000).
Structural Analysis of Related Compounds
Another study examines oxythiamine, a compound structurally related to the specified molecule, focusing on its conformation and anion-bridging interactions for stabilization (Hu et al., 2000).
Synthesis and Structure of Precursors
Research on the synthesis and structure of similar compounds, like 4-hydroxy-N-isopropyltryptamine and its precursors, provides insights into the complex synthesis processes involving compounds with a similar structure to the one (Laban et al., 2023).
Novel Dinucleotide Analogs Design
A study on the design and synthesis of novel dinucleotide analogs explores a new strategy for creating compounds with structures similar to the specified compound, emphasizing the superiority of certain coupling reagents (Valiyev et al., 2010).
Formation of Vic-Dioxime Complexes
Research into the synthesis of N-substituted vic-dioxime complexes and their formation with various metals discusses structural aspects and interactions pertinent to compounds similar to the specified chemical (Canpolat & Kaya, 2005).
Crystallographic Studies
A study on zolmitriptan salt complexes, including analysis of their crystal structures, offers insights into the behavior and properties of structurally related compounds (Sridhar et al., 2013).
Propiedades
Número CAS |
12211-03-9 |
|---|---|
Nombre del producto |
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride |
Fórmula molecular |
C9H12ClF2N3O4 |
Peso molecular |
299.66 g/mol |
Nombre IUPAC |
6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 |
Clave InChI |
OKKDEIYWILRZIA-OSZBKLCCSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-] |
SMILES |
C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-] |
SMILES canónico |
C1=CN(C(=O)N=C1[NH3+])C2C(C(C(O2)CO)O)(F)F.[Cl-] |
Otros números CAS |
122111-03-9 12211-03-9 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
95058-81-4 103882-84-4 |
Sinónimos |
2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



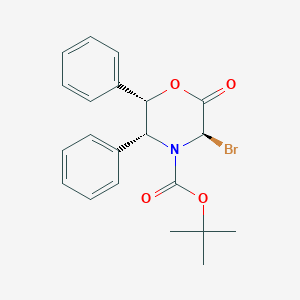
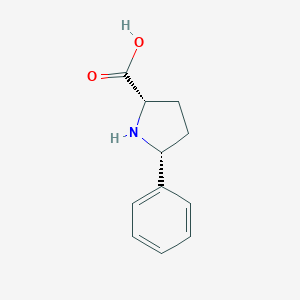
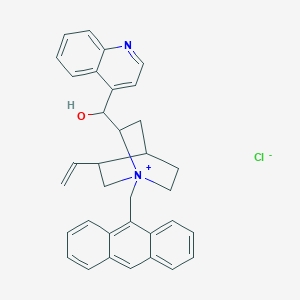
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
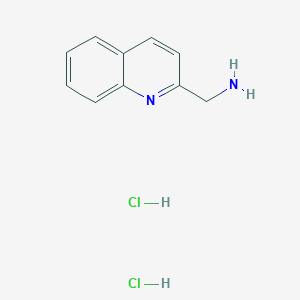
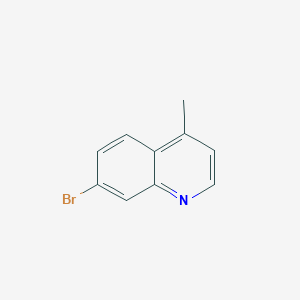
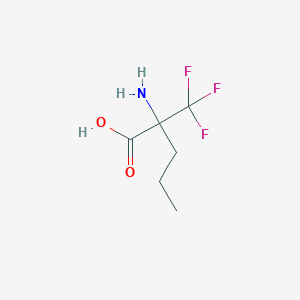
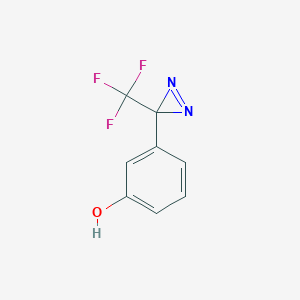
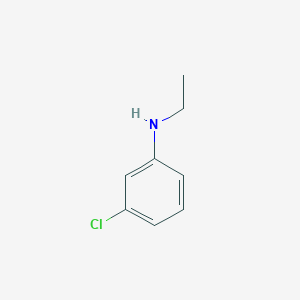
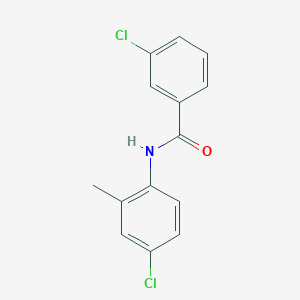
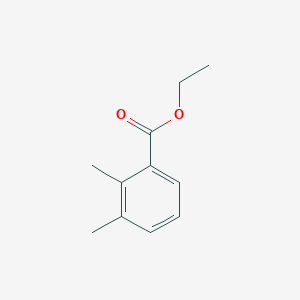
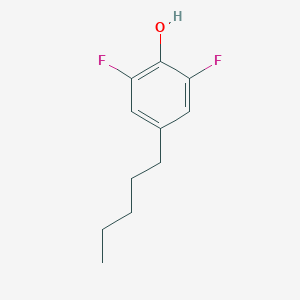
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
